molecular formula C19H16N4OS B2698835 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide CAS No. 1172334-12-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide

Numéro de catalogue B2698835
Numéro CAS: 1172334-12-1
Poids moléculaire: 348.42
Clé InChI: FRENZCGITJZKFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme catalyzes the conversion of glutamine to glutamate, which is a crucial process for cancer cell metabolism. Inhibition of glutaminase activity by BPTES has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research has led to the design and synthesis of compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide with promising antibacterial and antifungal properties. For instance, novel analogs displaying significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis have been synthesized, highlighting the potential of these compounds in combating bacterial infections (Palkar et al., 2017). Similarly, compounds have been synthesized and characterized with antibacterial and antifungal evaluations, demonstrating their potential as antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer potential of benzamide derivatives. Notably, novel compounds have been synthesized with significant anti-tumor activities, particularly against human tumor cell lines such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), suggesting their utility in cancer therapy. These compounds are characterized by their potent anticancer activities and have been evaluated for their effectiveness against various cancer cell lines, showing promise as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Antiviral Properties

The synthesis of novel benzamide-based derivatives has also been explored for their antiviral properties. For example, a study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the influenza A virus (H5N1), indicating the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

Molecular Modeling and Mechanism of Action

Research has also focused on understanding the molecular mechanisms underlying the biological activities of these compounds. Studies involving molecular modeling and synthesis have led to insights into their mechanism of action, particularly in relation to anticancer activity. This includes investigations into how these compounds interact with biological targets, such as DNA, to exert their effects, offering a basis for the development of more effective and targeted therapeutic agents (Raffa et al., 2019).

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(15-7-2-1-3-8-15)23(14-13-22-12-6-11-20-22)19-21-16-9-4-5-10-17(16)25-19/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRENZCGITJZKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.